2-Thiabicyclo[2.1.1]hexan-4-amine hydrochloride
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Overview
Description
2-Thiabicyclo[211]hexan-4-amine hydrochloride is a chemical compound with the molecular formula C5H9NS·HCl It is a bicyclic amine that contains a sulfur atom within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thiabicyclo[2.1.1]hexan-4-amine hydrochloride typically involves a [2+2] cycloaddition reaction. One common method starts with the reaction between dichloroketene and allyl chloride to form trischlorocyclobutanone. This intermediate is then subjected to further reactions to introduce the sulfur atom and amine group, ultimately yielding this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Thiabicyclo[2.1.1]hexan-4-amine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the amine group or the sulfur atom.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced amine derivatives.
Substitution: Alkylated or acylated amine derivatives.
Scientific Research Applications
2-Thiabicyclo[2.1.1]hexan-4-amine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving sulfur-containing biomolecules.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-Thiabicyclo[2.1.1]hexan-4-amine hydrochloride involves its interaction with molecular targets through its amine and sulfur functional groups. These interactions can lead to various biochemical effects, depending on the specific application. The exact pathways and targets are subject to ongoing research and may vary based on the context of use.
Comparison with Similar Compounds
Similar Compounds
2-Azabicyclo[2.1.1]hexane hydrochloride: Similar bicyclic structure but contains a nitrogen atom instead of sulfur.
2-Oxabicyclo[2.1.1]hexane hydrochloride: Contains an oxygen atom in place of sulfur.
Bicyclo[2.1.1]hexane derivatives: Various derivatives with different substituents on the bicyclic framework.
Uniqueness
2-Thiabicyclo[2.1.1]hexan-4-amine hydrochloride is unique due to the presence of the sulfur atom, which imparts distinct chemical and physical properties compared to its nitrogen and oxygen analogs. This uniqueness makes it valuable for specific applications where sulfur’s reactivity and properties are advantageous .
Properties
Molecular Formula |
C5H10ClNS |
---|---|
Molecular Weight |
151.66 g/mol |
IUPAC Name |
2-thiabicyclo[2.1.1]hexan-4-amine;hydrochloride |
InChI |
InChI=1S/C5H9NS.ClH/c6-5-1-4(2-5)7-3-5;/h4H,1-3,6H2;1H |
InChI Key |
GANRCCFBRFWBCU-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC1(CS2)N.Cl |
Origin of Product |
United States |
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